Product packaging for Amino-PEG5-amine(Cat. No.:CAS No. 72236-26-1)

Amino-PEG5-amine

Cat. No.: B1665983
CAS No.: 72236-26-1
M. Wt: 280.36 g/mol
InChI Key: FOOPZYBJIJNBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Polyethylene (B3416737) Glycol (PEG) Derivatives in Modern Chemistry

Polyethylene glycol (PEG) is a polyether compound synthesized from the ring-opening polymerization of ethylene (B1197577) oxide. technologynetworks.comwikipedia.org PEGs are valued in numerous scientific and industrial fields for their desirable properties, including high structural flexibility, biocompatibility, amphiphilicity, and solubility in water and many organic solvents. technologynetworks.com These polymers can be produced with a range of molecular weights and can be linear or branched. news-medical.netsigmaaldrich.com

In modern chemistry, the utility of PEG has been significantly expanded through the chemical modification of its terminal hydroxyl groups. technologynetworks.com This has given rise to a vast array of PEG derivatives, where the terminal groups are functionalized to be reactive towards different chemical moieties. technologynetworks.com These derivatives can be monofunctional, with one reactive group, or bifunctional, with two. biochempeg.com Bifunctional PEGs can be homobifunctional (containing two identical reactive groups) or heterobifunctional (containing two different reactive groups). biochempeg.com

The process of covalently attaching PEG chains to molecules, known as PEGylation, is a cornerstone of modern biopharmaceutical and materials science research. biochempeg.com PEGylation can enhance the water solubility and biocompatibility of molecules, reduce aggregation and immunogenicity, and prolong circulation times in vivo. biochempeg.comjenkemusa.comnih.gov The chemical structure of PEG derivatives plays a crucial role in determining the properties of the resulting conjugates, including their biological responses, degradation kinetics, and mechanical properties. news-medical.netsigmaaldrich.com Consequently, a wide variety of PEG derivatives with different functional groups and spacer lengths are commercially available to suit diverse research needs. technologynetworks.comnih.gov

Specificity of Amino-PEG5-Amine as a Bifunctional PEG

This compound is a specific example of a homobifunctional PEG derivative. creative-biolabs.combroadpharm.com Its structure consists of a short, discrete chain of five ethylene glycol units, which imparts hydrophilicity to the molecule. creative-biolabs.combroadpharm.com At each end of this PEG chain is a primary amine (-NH2) group, making it a diamino-functionalized molecule. creative-biolabs.combroadpharm.com The presence of these two terminal amine groups defines it as a bifunctional linker. biochempeg.comcreative-biolabs.com

The "5" in this compound specifies the precise number of repeating ethylene glycol units, resulting in a monodisperse compound with a defined molecular weight, as opposed to polydisperse PEG polymers which have a distribution of chain lengths. biochempeg.comjenkemusa.com This well-defined structure is crucial for applications requiring high precision and reproducibility, such as in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). medchemexpress.comprecisepeg.commedchemexpress.com

The hydrophilic PEG spacer in this compound increases the solubility of the molecules it links in aqueous media. creative-biolabs.combroadpharm.com This property is particularly advantageous when working with hydrophobic biomolecules or in aqueous biological environments. The bifunctional nature allows it to act as a crosslinking agent or a spacer, connecting two other molecules. biochempeg.comaxispharm.com

PropertyValueSource(s)
Chemical Formula C12H28N2O5 broadpharm.com
Molecular Weight 280.4 g/mol broadpharm.com
CAS Number 72236-26-1 broadpharm.com
Appearance Varies (often an oil or solid)N/A
Solubility Soluble in water and many organic solvents technologynetworks.comcreative-biolabs.com

Fundamental Reactivity of Amine Termini in Bioconjugation

The terminal primary amine groups of this compound are central to its function in bioconjugation. Primary amines are highly nucleophilic, making them reactive towards a variety of electrophilic functional groups. thermofisher.comthermofisher.comcreative-proteomics.com This reactivity is the basis for many common bioconjugation strategies. thermofisher.com

In proteins, primary amines are found at the N-terminus of polypeptide chains (α-amine) and on the side chain of lysine (B10760008) residues (ε-amine). thermofisher.comthermofisher.com These amines are typically positively charged at physiological pH, causing them to be located on the outer surfaces of proteins where they are accessible for conjugation. thermofisher.comthermofisher.comrsc.org

The reactivity of amine groups is pH-dependent. rsc.org At alkaline pH (typically 7.2-9.5), the amines are deprotonated and more nucleophilic, favoring reaction with electrophiles. thermofisher.comrsc.orgnih.gov Common functional groups that react with primary amines include:

Activated Esters (e.g., NHS esters): N-hydroxysuccinimide (NHS) esters react with primary amines to form stable amide bonds. thermofisher.comcreative-proteomics.comcreative-biogene.com This is one of the most common methods for amine conjugation. youtube.com

Carboxylic Acids: In the presence of activating agents like carbodiimides (e.g., EDC, DCC), carboxylic acids can be coupled with primary amines to form amide bonds. creative-biolabs.commedkoo.combroadpharm.com

Aldehydes and Ketones: Primary amines react with aldehydes and ketones to form an imine (Schiff base), which can then be reduced to a stable secondary amine through reductive amination. creative-biolabs.comcreative-proteomics.comnih.gov

Isocyanates and Isothiocyanates: These groups react with amines to form urea (B33335) and thiourea (B124793) linkages, respectively. rsc.orgnih.gov

Imidoesters: These react specifically with primary amines under alkaline conditions to form amidine bonds, which retain the positive charge of the original amine. thermofisher.comrsc.org

This versatile reactivity allows for the covalent attachment of this compound to a wide range of biomolecules, including proteins, peptides, and nucleic acids, as well as to functionalized surfaces. creative-proteomics.comthermofisher.com

Contextualizing this compound within Advanced Linker Chemistry

In the field of advanced linker chemistry, molecules like this compound are essential tools. Linkers, or crosslinkers, are molecules that covalently connect two or more other molecules. thermofisher.com The properties of the linker, such as its length, flexibility, and chemical functionality, are critical for the function of the final conjugate. precisepeg.com

This compound serves as a homobifunctional, hydrophilic spacer. creative-biolabs.com Its applications are prominent in areas where precise control over molecular architecture is necessary:

PROTACs: In the development of PROTACs, which are molecules designed to induce the degradation of specific proteins, the linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. medchemexpress.comprecisepeg.comtargetmol.com The length and composition of the PEG linker, such as in this compound, are critical for optimizing the formation and stability of the ternary complex, which is essential for efficient protein degradation. precisepeg.com

Antibody-Drug Conjugates (ADCs): In ADCs, a linker attaches a potent cytotoxic drug to an antibody that targets a specific antigen on cancer cells. medchemexpress.com While this compound itself is a simple linker, its derivatives (e.g., where one amine is replaced with another functional group) are fundamental building blocks for creating the more complex heterobifunctional linkers used in ADCs. medchemexpress.commedkoo.com The PEG component enhances the solubility and pharmacokinetic properties of the ADC. biochempeg.com

Surface Modification: The diamino functionality allows for the tethering of biomolecules to surfaces that have been functionalized with amine-reactive groups, or conversely, for the functionalization of surfaces with amines for subsequent coupling reactions. broadpharm.com

Bioconjugation and Labeling: this compound can be used to conjugate two proteins or to attach labels like fluorescent dyes or biotin (B1667282) to a target molecule, with the PEG spacer providing spatial separation and reducing potential steric hindrance. nih.gov

The defined length of the five PEG units provides a specific spatial separation between the conjugated molecules, a parameter that is often systematically varied during the optimization of a new conjugate. precisepeg.com Therefore, this compound and its related PEG derivatives are foundational components in the rational design of complex biomolecular constructs for therapeutic and diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H28N2O5 B1665983 Amino-PEG5-amine CAS No. 72236-26-1

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOPZYBJIJNBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575708
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72236-26-1
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72236-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for Amino Peg5 Amine and Its Derivatives

Established Synthetic Pathways for Amine-Terminated PEGs

The creation of amine-terminated PEGs, the foundational structure for Amino-PEG5-Amine, relies on several well-documented synthetic strategies. These pathways often begin with hydroxyl-terminated PEGs and involve a series of chemical transformations to introduce the desired amine functional groups.

Multi-step Amination Processes

The conversion of hydroxyl-terminated PEGs to their amino-terminated counterparts is frequently accomplished through multi-step reaction sequences. A common and widely employed approach involves three main stages: the initial conversion of the PEG hydroxyl end-groups into sulfonate esters (like mesylates) or halides, followed by transformation into azido (B1232118) end-groups, and concluding with the reduction of the azides to the final amino groups. nih.gov This multi-step nature allows for controlled synthesis and purification at each stage, ensuring a high-quality final product.

Alternative strategies have also been developed to streamline the process. One such two-step method involves the initial conversion of PEG hydroxyl groups to phthalimido end-groups through a Mitsunobu reaction, followed by the addition of hydrazine (B178648) to yield the amino-terminated PEG. nih.gov This pathway has been shown to produce end-group conversions greater than 98% with isolated yields between 75% and 88%. nih.gov Another established, albeit lower-yielding (60-73%), method involves converting the hydroxyl groups to halides using thionyl halides, followed by a reaction with ammonia (B1221849) at elevated temperatures and pressures. nih.govgoogle.com

A more recent facile strategy for converting hydroxyl-terminated polyglycols to amino-terminated polyglycols involves a traditional conversion to azides via the corresponding mesylate, followed by a reduction step using zinc in the presence of ammonium (B1175870) chloride. nih.gov This method has demonstrated high isolated yields of 82–99% and end-group conversions exceeding 99%. nih.gov

Staudinger Reaction for Azide (B81097) Reduction to Amine

The Staudinger reaction, discovered by Hermann Staudinger in 1919, is a mild and efficient method for reducing organic azides to primary amines, making it a cornerstone in the synthesis of amine-terminated PEGs. wikipedia.orgalfa-chemistry.comorganicchemistrytutor.com The reaction typically involves two steps: first, the organic azide is treated with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh3), to form an iminophosphorane intermediate. wikipedia.orgalfa-chemistry.com In the second step, this intermediate is hydrolyzed with water to produce the desired primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgcommonorganicchemistry.com

The reaction mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N2) to form the iminophosphorane. wikipedia.orgorganicchemistrytutor.com The high thermodynamic stability of nitrogen gas provides a strong driving force for this step. organicchemistrytutor.com While the reaction is generally fast and high-yielding, the stability of the iminophosphorane intermediate can sometimes slow down the hydrolysis step. nih.gov To overcome this, novel phosphine reagents have been developed to accelerate the reduction, even in anhydrous conditions. nih.gov This method is particularly valuable as it is compatible with other functional groups that might be sensitive to harsher reduction techniques. organicchemistrytutor.com

Nucleophilic Substitution of Mesylate-Terminated PEG with Ammonia

The synthesis of amine-terminated PEGs can also be achieved through the direct nucleophilic substitution of a suitable leaving group with ammonia. Mesylate groups (-OMs) are excellent leaving groups for such SN2 reactions. precisepeg.com The process typically starts with a hydroxyl-terminated PEG, which is converted to a mesylate-terminated PEG (PEG-OMs). This PEG-mesylate is highly reactive towards nucleophiles like amines. precisepeg.com

The subsequent reaction involves heating the PEG-mesylate with a concentrated solution of ammonia, often in a solvent like ethanol (B145695) within a sealed tube to prevent the volatile ammonia from escaping. chemguide.co.uk The lone pair of electrons on the ammonia molecule acts as a nucleophile, attacking the terminal carbon of the PEG chain and displacing the mesylate group. chemguide.co.ukchemguide.co.uk This initially forms an ammonium salt. chemguide.co.uk

In the presence of excess ammonia, a reversible reaction occurs where an ammonia molecule acts as a base, removing a proton from the newly formed ammonium ion to yield the primary amine and an ammonium ion. chemguide.co.ukchemguide.co.ukyoutube.com Using a large excess of ammonia favors the formation of the primary amine product. chemguide.co.uk It is important to note that the resulting primary amine is also a nucleophile and can react further with the starting material, potentially leading to the formation of secondary and tertiary amines. chemguide.co.uk

Synthesis of Homobifunctional this compound

This compound is a homobifunctional linker, meaning it has identical reactive groups (amines) at both ends of a discrete chain of five polyethylene (B3416737) glycol units. jenkemusa.combroadpharm.com The synthesis of such specific, monodisperse PEG derivatives requires precise control over the reaction pathways.

Direct Synthetic Routes

A more effective strategy is a sequential, one-pot synthesis that avoids the isolation of intermediates. nih.gov This process can be adapted for the synthesis of α,ω-diamino PEGs. For example, α,ω-dihydroxy PEG can be dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) with triethylamine (B128534) (TEA). nih.gov Methanesulfonyl chloride is added to form the dimesylate in situ. nih.gov After removing the resulting salt, sodium azide and a solvent like dimethylformamide (DMF) are added, and the mixture is heated to produce the diazide. nih.gov The final reduction to the diamine can then be carried out in the same reaction vessel. nih.gov This streamlined approach reduces handling time and potential loss of material during purification steps. nih.gov

Optimized Reaction Conditions for High Purity and Yield

Achieving high purity and yield is paramount in the synthesis of well-defined molecules like this compound. Optimization focuses on several key parameters, including reagents, solvents, temperature, and reaction time.

StepReagentsSolventTemperatureTimeNotes
Mesylation Methanesulfonyl chloride, Triethylamine (TEA)Tetrahydrofuran (THF)Ambient16 hForms dimesylate intermediate.
Azidation Sodium Azide (NaN₃)Dimethylformamide (DMF)80 °C48 hConverts dimesylate to diazide.
Reduction Zinc (Zn), Ammonium Chloride (NH₄Cl)THF / WaterReflux72-150 hReduces diazide to diamine.

Table based on data from a sequential synthesis of α,ω-diamino PEG. nih.gov

The final purification is also critical. A typical work-up involves dilution with aqueous sodium hydroxide, extraction with a solvent like dichloromethane (B109758) (DCM), drying the organic extracts, and concentrating the solution under vacuum to afford the high-purity amino-terminated polyglycol. nih.gov The use of PEG-400 as a reaction solvent has also been shown to be highly effective for nucleophilic substitution reactions, in some cases leading to excellent yields (70-99%) in as little as five minutes at 120°C. researchgate.net For amine PEGylation reactions, controlling the pH is crucial; efficient coupling with NHS esters, for example, occurs at a pH of 7-9. broadpharm.com

Synthesis of Heterobifunctional PEG5 Derivatives Featuring an Amine Group

The synthesis of heterobifunctional PEG derivatives, which possess distinct reactive groups at either end of the PEG chain, is crucial for their utility in bioconjugation. These derivatives allow for the sequential and controlled attachment of different molecules.

Amino-PEG5-Acid Synthesis

Amino-PEG5-Acid is a valuable derivative featuring both a nucleophilic amine and a carboxyl group, enabling conjugation to a wide range of biomolecules. The synthesis of such compounds often involves the protection of one functional group while the other is being introduced. A common strategy begins with a PEG diol, which is first monofunctionalized with a protected amine. The remaining hydroxyl group is then oxidized to a carboxylic acid. Finally, deprotection of the amine yields the desired Amino-PEG-Acid. The hydrophilic PEG spacer enhances solubility in aqueous media, and the terminal amine and carboxylic acid groups can react with various functional groups to form stable bonds. nih.govjenkemusa.com

Asymmetric Activation Strategies for Unique Bifunctionality

A key challenge in synthesizing heterobifunctional PEGs from symmetrical PEG diols is achieving selective modification of only one of the two hydroxyl groups. Asymmetric activation is a crucial strategy to overcome this, with selective monotosylation of the PEG diol being a primary method. mdpi.comepfl.chresearchgate.net This approach involves reacting the PEG diol with a limited amount of tosyl chloride, often at room temperature, to favor the formation of the mono-tosylated product. mdpi.com The resulting α-tosyl-ω-hydroxyl PEG is a versatile intermediate where the tosyl group can be displaced by various nucleophiles to introduce one functional group, while the hydroxyl group on the other end can be modified separately to introduce a second, different functional group. mdpi.comepfl.chresearchgate.net

IntermediateKey ReagentsOutcomeReference
Symmetrical PEG diolTosyl chloride (TsCl)α-tosyl-ω-hydroxyl PEG mdpi.com

Synthesis of Amino-PEG5 with Diverse Terminal Groups (e.g., thiol, aldehyde, alkyne)

The versatility of asymmetrically activated PEGs allows for the synthesis of a wide array of heterobifunctional derivatives containing an amine group at one terminus and another functional group at the other.

Amino-PEG5-Thiol: The synthesis of an α-amino-ω-thiol PEG can be achieved from an α-tosyl-ω-hydroxyl PEG intermediate. mdpi.com The tosyl group can be displaced by a thiolating agent, such as sodium hydrosulfide, to introduce the thiol functionality. mdpi.com To avoid the formation of disulfide dimers, a two-step process is often preferred, where the tosylate is first reacted with potassium thioacetate (B1230152) to form a thioacetate, which is then hydrolyzed to the free thiol. mdpi.comresearchgate.net The hydroxyl end can then be converted to an amine, for instance, by mesylation followed by reaction with ammonia or reduction of a corresponding azide. mdpi.comepfl.ch

Amino-PEG5-Aldehyde: The introduction of an aldehyde group onto a PEG linker can be accomplished through the oxidation of a terminal hydroxyl group. researchgate.net For the synthesis of Amino-PEG5-Aldehyde, one could start with a protected amino-PEG-alcohol. The hydroxyl group can be oxidized to an aldehyde using mild oxidizing agents. Alternatively, a diol can be selectively monofunctionalized with a protected aldehyde, followed by the conversion of the other hydroxyl group to an amine. cd-bioparticles.netbroadpharm.com

Amino-PEG5-Alkyne: The synthesis of Amino-PEG5-Alkyne often involves the introduction of a propargyl group. medchemexpress.commedkoo.com For instance, a PEG diol can be reacted with propargyl bromide under basic conditions to yield a propargyl-PEG-alcohol. nih.gov The remaining hydroxyl group can then be converted to an amine. The alkyne group is a valuable handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation to azide-containing molecules. medchemexpress.commedkoo.commdpi.com

DerivativeKey Synthetic StepsKey ReagentsReference
Amino-PEG5-Thiol1. Monotosylation of PEG diol2. Thiolation3. Conversion of hydroxyl to amineTsCl, NaSH or KSAc, then hydrolysis mdpi.comresearchgate.net
Amino-PEG5-Aldehyde1. Protection of one end of PEG diol2. Oxidation of the other end to aldehyde3. Conversion of protected end to amineProtecting groups, oxidizing agents researchgate.net
Amino-PEG5-Alkyne1. Propargylation of PEG diol2. Conversion of hydroxyl to aminePropargyl bromide, base nih.gov

Advanced Synthetic Strategies

The unique properties of this compound and its derivatives make them highly sought-after components in the construction of sophisticated therapeutic and diagnostic agents.

Incorporating this compound into PROTAC Linkers

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. broadpharm.comnih.govnih.govprecisepeg.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of a PROTAC's efficacy. This compound is an exemplary PEG-based linker used in PROTAC synthesis. medchemexpress.com Its defined length, flexibility, and hydrophilicity can favorably influence the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. broadpharm.comprecisepeg.com The terminal amine groups of this compound provide convenient attachment points for the two ligands. broadpharm.com Furthermore, derivatives like Propargyl-PEG5-amine are employed to introduce click chemistry handles into PROTAC linkers, facilitating modular and efficient synthesis. medchemexpress.com

Customized Crosslinker Synthesis Leveraging this compound

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of custom crosslinkers for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs). medchemexpress.commedkoo.com The two primary amine groups can be selectively reacted with different molecules to create a heterobifunctional crosslinker. broadpharm.com For example, one amine can be reacted with a molecule containing a carboxylic acid or an activated ester, while the other amine remains available for conjugation to another molecule. This allows for the precise and controlled assembly of complex bioconjugates. The PEG5 spacer provides increased water solubility and can reduce aggregation of the final conjugate. broadpharm.com The ability to create trifunctional oligoethyleneglycol-amine linkers further expands the possibilities for creating branched and multifunctional platforms for multivalent targeting or drug delivery. rsc.orgresearchgate.net

Bioconjugation Strategies Employing Amino Peg5 Amine

Amide Bond Formation with Carboxylic Acids and Activated Esters

One of the most common applications of Amino-PEG5-Amine is its reaction with carboxylic acids or their activated derivatives to form a highly stable amide bond. This strategy is widely used for labeling and crosslinking biomolecules. axispharm.com

The reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester is a cornerstone of bioconjugation. The amine groups of this compound readily react with NHS esters in a process that does not require a separate coupling agent. broadpharm.com The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. glenresearch.com

ParameterRecommended ConditionRationale
pH 7.2 - 9.0Balances amine reactivity (deprotonated) with NHS ester stability (minimizes hydrolysis). axispharm.comthermofisher.com
Solvent Aqueous Buffer (Phosphate, Bicarbonate, Borate)Maintains pH and protein stability. windows.netthermofisher.com DMF or DMSO can be used for poorly soluble esters. glenresearch.com
Temperature 4°C to Room TemperatureLower temperatures can help minimize hydrolysis of the NHS ester over longer reaction times. thermofisher.com
Reaction Time 0.5 - 24 hoursDependent on the reactivity of the specific amine and ester. broadpharm.combroadpharm.com
Quenching Addition of excess primary amine (e.g., Tris, glycine)Consumes any unreacted NHS ester to stop the reaction. thermofisher.combroadpharm.com

When conjugating this compound directly to a molecule containing a carboxylic acid, a coupling agent is required to activate the carboxyl group. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium reagents, like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), are two classes of reagents widely used for this purpose. broadpharm.com

EDC Coupling: EDC facilitates the formation of an amide bond by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of this compound. researchgate.net The reaction is most efficient under acidic conditions (pH 4.5-5.5). broadpharm.combroadpharm.com To improve efficiency and stability, and to suppress side reactions, EDC is often used in combination with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). nih.gov These additives react with the O-acylisourea intermediate to form a more stable amine-reactive ester, which then reacts with the amine.

HATU Coupling: HATU is a uronium-based coupling reagent that is generally more efficient and faster-acting than carbodiimides. wikipedia.orgcommonorganicchemistry.com It is used to activate carboxylic acids, forming an OAt-active ester. wikipedia.org This reaction is typically performed in polar aprotic organic solvents like DMF and in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgcommonorganicchemistry.com The resulting activated ester then smoothly reacts with the amine groups of this compound to yield the amide conjugate.

ReagentMechanismTypical ConditionsAdditives
EDC Forms O-acylisourea intermediate.Aqueous buffer, pH 4.5-5.5. broadpharm.combroadpharm.comNHS or HOBt to increase stability and efficiency. nih.gov
HATU Forms OAt-active ester.Aprotic solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIPEA). wikipedia.orgcommonorganicchemistry.comTypically used alone.

Schiff Base Formation and Reduction with Carbonyls (Ketones, Aldehydes)

The primary amine groups of this compound can react with carbonyl compounds (aldehydes and ketones) in a two-step process known as reductive amination. wikipedia.org This method creates a stable secondary amine linkage.

The first step is the formation of a Schiff base (an imine), which involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wjpsonline.comlibretexts.org This reaction is reversible and is typically catalyzed by mild acid. wjpsonline.com The optimal pH for imine formation is carefully controlled, as high acidity will protonate the amine, rendering it non-nucleophilic, while low acidity will not be sufficient to promote the necessary dehydration step. libretexts.org

Due to the reversibility and potential instability of the imine intermediate, it is usually reduced in situ to a stable secondary amine as it is formed. creativepegworks.com This reduction is the second step of reductive amination and is accomplished using a mild reducing agent that is selective for the imine over the carbonyl starting material. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃), which are effective under the mildly acidic conditions required for Schiff base formation. harvard.edumasterorganicchemistry.com

StepReactionKey Features
1. Schiff Base Formation Amine + Aldehyde/Ketone ⇌ Imine + WaterReversible, acid-catalyzed reaction. wjpsonline.comlibretexts.org Optimal pH is crucial for reaction rate. libretexts.org
2. Reduction (Reductive Amination) Imine + Reducing Agent → Secondary AmineIrreversible reduction of the C=N bond. creativepegworks.com Typically performed in situ with imine formation. masterorganicchemistry.com

Applications in Protein and Peptide Conjugation

The versatile reactivity of this compound makes it a valuable tool for the PEGylation of proteins and peptides, a process that can enhance the therapeutic properties of biomolecules. creativepegworks.comleadinglifetechnologies.com

The most straightforward approach for protein PEGylation involves targeting the naturally occurring primary amines on a protein's surface. leadinglifetechnologies.com These include the alpha-amino group at the N-terminus of the polypeptide chain and the epsilon-amino group on the side chain of lysine (B10760008) residues. nih.govresearchgate.net Since most proteins contain multiple surface-exposed lysine residues, reacting them with an amine-reactive linker typically results in a heterogeneous mixture of products, with the PEG chain attached at different sites and in varying numbers (positional isomers). leadinglifetechnologies.comnih.gov

The chemical strategies described above, such as reaction with NHS esters or reductive amination with aldehydes, are directly applicable here. creativepegworks.comthermofisher.com For example, an NHS-activated payload can be conjugated to a protein's amines, or a protein can be directly reacted with a PEG-aldehyde. Some degree of selectivity for the N-terminal amine over lysine residues can be achieved through careful control of the reaction pH. The N-terminal alpha-amine generally has a lower pKa than the epsilon-amines of lysine side chains, allowing it to be selectively deprotonated and targeted for reaction at a lower pH (e.g., pH ~5 for reductive amination). creativepegworks.comnih.gov

Achieving a homogeneous, site-selectively PEGylated protein conjugate is highly desirable as it leads to a well-defined product with consistent properties. nih.gov While random modification of lysines is common, more advanced strategies have been developed to direct conjugation to a single, predetermined site. rsc.org

One of the most effective methods for site-specific modification is to genetically introduce a uniquely reactive functional group into the protein. nih.gov This can be a cysteine residue, whose thiol group offers a highly specific target for maleimide-functionalized PEGs, or a non-canonical amino acid with a unique chemical handle (e.g., an azide (B81097) or alkyne for click chemistry). nih.govnih.gov

Alternatively, site-selectivity on native proteins can be pursued by exploiting the unique chemical microenvironment of a particular amino acid. nih.gov For instance, a specific lysine or the N-terminal amine might be significantly more reactive or accessible than others due to the local protein structure. Kinetic analysis under controlled reaction conditions can help identify and target these "hyper-reactive" sites to achieve a more predictable and homogeneous conjugation outcome. nih.gov

Influence of PEG Length and Attachment Site on Conjugate Stability and Activity

The impact of PEGylation is not solely dependent on the presence of the PEG polymer but is intricately linked to its molecular weight and the site of conjugation. nih.gov Research on alpha-1 antitrypsin (AAT) investigated the effects of different PEG lengths (linear or 2-armed) and attachment sites (via amine or thiol groups). The study revealed that regardless of the PEG size, structure, or position, PEGylation did not cause significant alterations in the secondary or tertiary structure of AAT, nor did it affect the protein's native stability against chemical or heat-induced denaturation. nih.govnih.gov However, the PEG's characteristics played a crucial role in protecting the protein against heat-induced aggregation and proteolysis. nih.govnih.gov Specifically, conjugation with a larger, 2-armed 40 kDa PEG significantly improved resistance to both heat-induced polymerization and enzymatic degradation. nih.gov

These findings underscore that while the core structure of a protein might remain unaffected, the length of the PEG linker, such as the five ethylene (B1197577) glycol units in this compound, is a key determinant of the conjugate's functional properties. A shorter linker like PEG5 provides a balance between conferring hydrophilicity and maintaining a smaller hydrodynamic volume compared to very long PEG chains. The choice of PEG length is a compromise; longer chains can offer greater steric hindrance, which enhances protection from proteases and reduces immunogenicity, but may also excessively hinder the biomolecule's interaction with its target, potentially reducing its biological activity. nih.govrsc.org Conversely, a shorter chain might offer less protection but also cause less interference with the molecule's active site. nih.gov Therefore, the selection of an optimal PEG length, like that of this compound, is a critical design parameter based on the specific requirements of the conjugate.

FactorInfluence on Conjugate PropertiesResearch Finding Example
PEG Length Affects proteolytic resistance, protection against aggregation, and hydrodynamic volume. nih.govnih.govresearchgate.netConjugation of a 40 kDa PEG to alpha-1 antitrypsin provided superior resistance to proteolysis compared to smaller PEGs. nih.gov Increasing PEG length on lipid nanoparticles reduced protein adsorption. rsc.org
Attachment Site Can influence conformational stability and steric hindrance around the active or binding sites. nih.govnih.govPEGylation at sites that enhance conformational stability can lead to better protection from proteolysis and aggregation. nih.gov
PEG Structure Branched (e.g., 2-armed) vs. linear structures can alter the degree of steric shielding. nih.govA 2-armed 40 kDa PEG offered the best resistance to heat-induced polymerization and proteolysis for AAT. nih.gov

Conjugation to Nanoparticles and Surface Modification

The bifunctional nature of this compound, with reactive amine groups at both ends of a hydrophilic PEG spacer, makes it a valuable linker for nanoparticle surface modification. broadpharm.comdcchemicals.com This modification is crucial for enhancing the utility of nanoparticles in biomedical applications.

Formation of PEGylated Nanoparticle Formulations

PEGylation, the process of coating nanoparticles with PEG chains, is a fundamental strategy for improving their performance in biological systems. nih.govresearchgate.net The primary amine groups of this compound can be covalently attached to the surface of various nanoparticles, such as those made of gold, iron, or polymers like PLGA. mdpi.combroadpharm.com This conjugation can be achieved through reactions with activated functional groups on the nanoparticle surface. For instance, the amine groups can react with N-succinimidyl esters to form stable amide bonds. nih.gov

Nanoparticle PropertyBefore PEGylationAfter PEGylation with Amino-PEG LinkerRationale
Aggregation High tendency to aggregate in biological fluids.Significantly reduced.The hydrophilic PEG layer provides steric hindrance, preventing close contact between nanoparticles. nih.govexlibrisgroup.com
Systemic Circulation Rapid clearance by the mononuclear phagocyte system.Prolonged circulation half-life.PEGylation reduces opsonin adsorption, thus evading immune recognition and clearance. nih.govresearchgate.net
Surface Charge Dependent on core material (can be highly charged).Modified, often toward neutral.The PEG layer masks the original surface charge of the nanoparticle core. acs.org
Biocompatibility May induce an immune response.Reduced immunogenicity.PEG is known for its low toxicity and ability to shield antigenic sites on the nanoparticle surface. exlibrisgroup.com

Surface Functionalization for Enhanced Biocompatibility and Reduced Fouling

Beyond improving circulation time, the functionalization of surfaces with this compound is a key strategy for enhancing biocompatibility and minimizing biofouling. rsc.orgsigmaaldrich.com Biofouling, the non-specific adhesion of biomolecules like proteins, cells, and bacteria to a surface, is a major challenge for medical devices, implants, and biosensors. rsc.orgnih.gov

The antifouling properties of PEG are attributed to its hydrophilicity and the formation of a tightly bound hydration layer on the surface. rsc.orgnih.gov This layer acts as a physical and energetic barrier, preventing the adsorption of proteins and subsequent cell attachment. rsc.org Studies have shown that surfaces modified with PEG can reduce protein adsorption by over 99%. nih.gov The density and conformation of the grafted PEG chains are crucial for effective antifouling performance. rsc.org While longer PEG chains are often used, even shorter, monodisperse PEGs can significantly reduce non-specific interactions. acs.org The terminal amine groups on this compound allow for its covalent attachment to a wide variety of material surfaces, creating a robust and stable low-fouling coating. sigmaaldrich.comnih.gov This surface modification is critical for improving the safety and efficacy of biomedical devices by preventing adverse biological responses such as thrombosis or inflammation that are often initiated by protein fouling. nih.govnih.govtmu.edu.tw

SurfaceTreatmentFouling AgentReduction in Adhesion/Adsorption
Titanium Oxide (TiO2)mPEG-DOPA3 graftingSerum Protein>99% reduction (from 250 ng/cm² to <1 ng/cm²) sigmaaldrich.com
PDMSPG/PEG coating (12h)L929 Fibroblast Cells>99% reduction (from 2.4 x 10⁴ cells/cm² to 58 cells/cm²) nih.gov
Gold (Au)Multi-arm PEGFibrinogen (from FBS)Significant decrease in mass adsorbed with increasing PEG arm number. rsc.org

Click Chemistry Applications with this compound Derivatives

The terminal primary amines of this compound serve as versatile chemical handles that can be modified to introduce functionalities for "click chemistry," a class of reactions known for being rapid, efficient, and highly specific. broadpharm.combroadpharm.com

Integration of Alkyne/Azide functionalities via Amine Modification

The primary amine groups of this compound can be readily converted into azide or alkyne groups, making the PEG linker suitable for the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.comsigmaaldrich.com

Synthesis of Azide-PEG-Amine: A common method to introduce an azide group involves a two-step process. First, the hydroxyl-terminated precursor of the amino-PEG is typically converted to a better leaving group, such as a mesylate. This is followed by nucleophilic substitution with an azide source, like sodium azide (NaN₃), to yield the azido-terminated PEG. nih.govresearchgate.netnih.gov The remaining amine group provides a point for further conjugation. This creates a heterobifunctional linker, Azide-PEG-Amine, which can orthogonally couple an alkyne-containing molecule at one end and an NHS-ester or carboxyl-containing molecule at the other. medchemexpress.comnih.gov

Synthesis of Alkyne-PEG-Amine: To introduce a terminal alkyne, the amine group can be reacted with a molecule containing both an alkyne and a reactive group compatible with amines, such as an activated ester of propiolic acid. nih.govacs.org This condensation reaction forms a stable amide bond, linking the alkyne functionality to the PEG chain. acs.org These modified PEG linkers are essential tools for modularly constructing complex bioconjugates, PROTACs, and functionalized materials. medchemexpress.com

Starting MaterialReagents for ConversionResulting FunctionalityReaction Type
Hydroxyl-PEG-Amine precursor1. Mesyl chloride, Et₃N2. Sodium azide (NaN₃)Azide (-N₃)Nucleophilic substitution researchgate.netnih.gov
Amino-PEG-AminePropiolic acid NHS esterAlkyne (-C≡CH)Amide bond formation nih.govacs.org
Amino-PEG-AmineBoc-protected amino acid with alkyne side chain, then deprotectionAlkyne (-C≡CH)Peptide coupling iris-biotech.de

Photo-triggered Click Reactions

Photo-triggered or "photoclick" reactions offer the significant advantage of spatiotemporal control; the reaction is initiated only when and where light of a specific wavelength is applied. nih.govnih.gov While direct involvement of a simple amine in a photoclick reaction is less common, derivatives of this compound can be incorporated into systems designed for light-induced ligation.

These reactions often involve the light-induced generation of a highly reactive intermediate that rapidly "clicks" with a reaction partner. nih.gov For example, tetrazoles can be photochemically converted into reactive nitrile imines, which then undergo rapid cycloaddition with alkenes. nih.govnih.gov A PEG linker could be functionalized with either the tetrazole or the alkene moiety. Similarly, other photoclick systems involve the light-triggered unmasking of a reactive group. For instance, a cyclopropenone-masked dibenzocyclooctyne (photo-DIBO) is inert to azides until it is exposed to UV light (e.g., 350 nm), which releases carbon monoxide and generates the reactive cyclooctyne (B158145) for SPAAC. acs.org

A linker like this compound could be modified to carry these photo-activatable groups. For example, one amine terminus could be functionalized to carry a photo-DIBO group, while the other remains available for conjugation, creating a heterobifunctional, photo-activatable PEG linker for advanced bioconjugation and surface patterning applications. acs.orgacs.org Recently, a novel photoclick chemistry has been developed that directly uses primary amines as a "photoclick handle" in a reaction with o-nitrobenzyl alcohol (o-NBA) derivatives, demonstrating the expanding utility of amines in light-induced reactions. acs.org

Photoclick SystemPhoto-activatable GroupReactive PartnerTriggerApplication
Tetrazole-Alkene CycloadditionTetrazoleAlkene (e.g., norbornene)UV light (e.g., ~300 nm)Surface functionalization, polymer cross-linking nih.govresearchgate.net
Photo-DIBO LigationCyclopropenone-masked DIBOAzideUV light (e.g., 350 nm)Catalyst-free protein cross-linking and immobilization acs.org
Azirine-Alkene Cycloaddition2H-AzirineElectron-deficient alkeneVisible light (>390 nm)Conjugation of PEG chains nih.gov
PANAC Reactiono-Nitrobenzyl alcohol (o-NBA)Primary AmineUV lightModular functionalization, peptide cyclization acs.org

Research Applications of Amino Peg5 Amine in Drug Delivery Systems

Role in Enhancing Solubility and Stability of Conjugates

The incorporation of the Amino-PEG5-Amine linker into drug conjugates plays a critical role in overcoming challenges associated with poorly soluble or unstable therapeutic agents. The polyethylene (B3416737) glycol backbone is inherently hydrophilic, which can significantly increase the water solubility of hydrophobic drugs or large biomolecules once conjugated. creative-biolabs.combroadpharm.com This enhanced solubility is crucial for parenteral drug formulation and can prevent the aggregation of the conjugate, a common issue that can lead to reduced efficacy and potential immunogenicity. biochempeg.com

The PEG chain also enhances the stability of the conjugate. molecularcloud.org It creates a protective hydrophilic shield around the attached molecule, a process known as PEGylation. biochempeg.comresearchgate.net This steric hindrance can protect the therapeutic payload from enzymatic degradation and hydrolysis, thereby increasing its stability in biological fluids. molecularcloud.orgresearchgate.net By preventing aggregation and shielding the payload, the this compound linker helps maintain the structural integrity and biological activity of the conjugate until it reaches its target site. biochempeg.comnih.gov

PropertyContribution of this compoundMechanismReference
SolubilityIncreases aqueous solubility of conjugates.The hydrophilic ethylene (B1197577) glycol units interact favorably with water molecules. creative-biolabs.combroadpharm.com
StabilityEnhances stability against degradation and aggregation.Provides a protective steric shield, limiting access by proteolytic enzymes and preventing intermolecular interactions. biochempeg.commolecularcloud.orgresearchgate.net
BiocompatibilityReduces immunogenicity of the conjugated molecule.Masks antigenic sites on the therapeutic agent, reducing recognition by the immune system. molecularcloud.orgaxispharm.com

Impact on Pharmacokinetics and Pharmacodynamics

One of the most significant benefits of using a PEG linker like this compound is the prolongation of the drug's circulation time in the bloodstream. researchgate.netnih.gov PEGylation increases the hydrodynamic volume (effective size in solution) of the conjugated molecule. molecularcloud.org Molecules with a larger size are less susceptible to renal filtration, which is a primary route of elimination for many small molecule drugs. molecularcloud.orgnih.gov By reducing the rate of renal clearance, the conjugate remains in systemic circulation for a longer period. This extended plasma half-life often allows for a reduced dosing frequency, which can be a significant advantage for patients. nih.gov

The "stealth" properties conferred by the PEG chain are crucial for evading the body's natural clearance mechanisms. researchgate.net After administration, therapeutic agents can be opsonized (marked for destruction) by serum proteins, leading to rapid uptake by phagocytic cells of the mononuclear phagocyte system (MPS), particularly macrophages in the liver and spleen. researchgate.net The hydrophilic PEG shield created by linkers such as this compound sterically hinders the adsorption of opsonins onto the drug conjugate's surface. researchgate.net This reduced opsonization leads to decreased uptake by macrophages. researchgate.netnih.gov

Research indicates that PEGylated nanoparticles interact with macrophages differently than non-PEGylated ones, triggering a lower inflammatory response. nih.gov Studies have also shown that while immunoglobulins and complement proteins have a low affinity for the protein corona of well-PEGylated nanoparticles, certain apolipoproteins may still associate with them. nih.gov This modulation of protein interactions is key to extending circulation and ensuring the drug has sufficient time to reach its intended target.

Development of Antibody-Drug Conjugates (ADCs)

This compound is a homo-bifunctional linker, meaning it has identical reactive groups at both ends. axispharm.com The two primary amine groups can form stable amide bonds with carboxylic acids or their activated esters, such as NHS esters. creative-biolabs.comaxispharm.com This reactivity allows for a two-step conjugation process:

One amine end of the this compound linker can be reacted with a payload molecule that has been functionalized with a carboxylic acid or NHS ester.

The second amine end of the resulting linker-payload intermediate can then be conjugated to the antibody. This attachment often targets the carboxylic acid groups of glutamic or aspartic acid residues on the antibody, or more commonly, the antibody's lysine (B10760008) residues can be modified to create a reactive site.

As a non-cleavable linker, this compound forms a stable connection between the antibody and the drug. creative-biolabs.com In ADCs with non-cleavable linkers, the payload is typically released after the entire ADC is internalized by the target cancer cell and the antibody component is degraded by lysosomal proteases. biochempeg.comnih.gov This process releases the drug with the linker and a residual amino acid still attached.

The optimization of an ADC's properties involves careful consideration of both the linker's length and the site of its attachment to the antibody. biochempeg.combiopharminternational.com

Linker Length: The length of the PEG chain is a critical parameter. A linker must be long enough to provide the solubility and "stealth" benefits of PEGylation without being so long that it negatively impacts the ADC's properties. biochempeg.com Research on glucuronide-MMAE linkers demonstrated a clear relationship between PEG length and ADC pharmacokinetics. Longer PEG chains (up to a point) resulted in slower plasma clearance. nih.gov Specifically, a threshold was observed around PEG8, beyond which further increases in length did not significantly improve clearance. nih.gov The five ethylene glycol units in this compound represent a balance, providing hydrophilicity while maintaining a relatively short and stable connection. biochempeg.com Shorter linkers can sometimes improve ADC stability by anchoring the payload within the steric shield of the antibody. biochempeg.com

Attachment Points: The specific amino acid residue on the antibody where the linker is attached can significantly impact the ADC's stability, pharmacokinetics, and toxicity. researchgate.netmdpi.com Traditional conjugation methods that target lysine residues result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and attachment sites. mdpi.com Modern, site-specific conjugation techniques aim to create homogeneous ADCs by engineering specific attachment points, such as introducing a reactive cysteine residue. nih.govresearchgate.net Studies have shown that different conjugation sites on the antibody can lead to substantial differences in plasma clearance and off-target toxicity, even with the same antibody, linker, and payload. researchgate.net Therefore, selecting the optimal attachment point is a key step in designing a successful ADC. biopharminternational.com

Design FactorImpact of this compound & Related LinkersKey Research FindingReference
Linker ChemistryForms stable, non-cleavable amide bonds.Non-cleavable linkers rely on antibody catabolism within the lysosome for payload release. biochempeg.comnih.gov
Linker LengthAffects PK and therapeutic window. The PEG5 length offers a balance of hydrophilicity and compactness.A study found a threshold PEG length (PEG8) beyond which ADC clearance was not further improved. nih.gov
Attachment SiteInfluences stability, clearance, and off-target toxicity.Site-specific conjugation can produce homogeneous ADCs with improved safety profiles compared to conventional methods. researchgate.netmdpi.com
HydrophilicityThe PEG component increases the hydrophilicity of the entire ADC.Adding hydrophilic PEG units to linkers can mitigate issues caused by hydrophobic payloads, such as poor PK. nih.gov

Contributions to Targeted Protein Degradation (PROTACs)

This compound serves as a fundamental PEG-based linker for the synthesis of PROTACs. medchemexpress.comimmunomart.org PEG linkers are the most frequently used type in PROTAC design, with some analyses indicating they are used in over half of all reported PROTACs. biochempeg.com The primary amine groups on this compound are reactive towards functionalities like carboxylic acids and activated NHS esters, allowing for the covalent attachment of the POI and E3 ligase ligands. broadpharm.com This modular approach, often employing techniques like click chemistry, facilitates the rapid assembly of PROTAC libraries where different components can be systematically varied. nih.govmedchemexpress.com The synthesis strategy often involves creating intermediates of the warhead (POI ligand) and the anchor (E3 ligase ligand) with reactive handles that can be coupled with the bifunctional PEG linker. nih.gov

The success of a PROTAC is highly dependent on the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The linker is a key determinant in achieving the optimal geometry for this complex, and even minor adjustments to its length and composition can dramatically affect degradation efficiency. precisepeg.com

Research has demonstrated the critical nature of linker length. For instance, in a study on BRD4-targeting PROTACs, varying the number of PEG units in the linker from 0 to 5 had a profound and non-linear impact on the degradation potency. nih.gov For CRBN-recruiting PROTACs, those with intermediate-length linkers (1-2 PEG units) were less effective than those with very short (0 units) or longer linkers (4-5 units). nih.gov This highlights that there is no universally optimal linker; it must be empirically determined for each specific target and E3 ligase pair. nih.gov The use of defined-length PEG linkers like this compound allows for this systematic optimization, enabling researchers to fine-tune the spatial arrangement of the ligands to maximize ubiquitination and subsequent protein degradation. biochempeg.com The hydrophilic nature of the PEG chain also improves the solubility and cell permeability of the often large and hydrophobic PROTAC molecule. biochempeg.com

Table 1: Impact of PEG Linker Length on BRD4 Degradation

E3 Ligase Recruited Linker Composition Degradation Potency (DC50) in H661 cells
CRBN 0 PEG units < 0.5 µM
CRBN 1-2 PEG units > 5 µM
CRBN 4-5 PEG units < 0.5 µM
VHL Increasing PEG length Potency decreased with longer linkers

Data sourced from a study on BRD4-targeting PROTACs, illustrating the non-linear and ligase-dependent effect of linker length on efficacy. nih.gov

Utilization in Gene Delivery Vehicles

This compound is also employed in the construction of non-viral vectors for gene therapy, a field that seeks to treat diseases by delivering genetic material into cells. nih.gov Cationic polymers are a major focus in this area due to their ability to complex with negatively charged nucleic acids like DNA and protect them. frontiersin.org

Poly(beta-amino esters) (PBAEs) are a class of biodegradable polymers that have emerged as highly effective non-viral gene delivery vectors. nih.govfrontiersin.org They are typically synthesized through a two-step process that first creates an acrylate-terminated polymer backbone. nih.govresearchgate.net In the second step, this backbone is "end-capped" with an amine-containing molecule. nih.govresearchgate.net

This end-capping step is crucial for the polymer's performance. Research has shown that modifying the terminal amine structure can significantly enhance transfection efficiency. nih.govresearchgate.netresearchgate.net Specifically, capping with primary diamine molecules has been found to be one of the most effective modifications. nih.govresearchgate.net this compound, as a primary diamine, is an ideal candidate for this end-capping role. Its conjugation to the PBAE backbone can increase the polymer's charge density, which improves its ability to bind and condense DNA into nanoparticles. nih.govresearchgate.net

The incorporation of PEG chains onto the surface of nanoparticles, a process known as PEGylation, is a widely used strategy to improve drug delivery systems. nih.gov When this compound is used to end-cap PBAEs, it effectively PEGylates the resulting nanoparticles. This confers several advantages. The hydrophilic PEG chains create a steric shield on the nanoparticle surface, which can enhance colloidal stability and prevent aggregation in physiological environments. nih.govnih.gov

Studies on end-modified PBAEs have shown that these structural alterations lead to the formation of smaller, more stable polymer-DNA complexes, sometimes less than 100 nm in diameter. nih.govresearchgate.net This improved stability and smaller size can lead to enhanced cellular uptake and significantly higher transfection efficiency compared to both unmodified PBAEs and other standard transfection agents like polyethylenimine (PEI). frontiersin.orgnih.gov The modification strategy has been shown to increase in vitro transfection levels by 30% and improve cellular uptake by as much as five-fold over the unmodified parent polymer. nih.govresearchgate.net

Table 2: Effects of PBAE End-Modification on Gene Delivery Properties

Property Unmodified PBAE (C32) End-Modified PBAE
In Vitro Transfection Level Baseline Up to 30% increase nih.govresearchgate.net
Cellular Uptake Baseline Up to 5-fold improvement nih.govresearchgate.net
Optimal Polymer:DNA Ratio Higher Lowered by 5-fold nih.govresearchgate.net
Nanoparticle Size Larger Reduced to < 100 nm nih.govresearchgate.net

This table summarizes findings from studies on end-capping PBAEs with diamine molecules, demonstrating significant improvements in properties relevant to gene delivery.

Advancements in Peptide-based Therapeutics

Peptides are a growing class of therapeutics, but their application can be limited by poor stability and rapid clearance in the body. nih.gov Chemical modification is a key strategy to overcome these hurdles. This compound can be used as a linker to conjugate peptides to other molecules or to create modified peptide structures with enhanced therapeutic properties. nih.govbroadpharm.com

The terminal amine groups of this compound allow for site-specific conjugation to peptides, for instance, at a C-terminal lysine residue or other available amino acids. nih.gov This PEGylation of peptides can increase their hydrodynamic volume, which helps to shield them from proteolytic enzymes and reduce renal clearance, thereby extending their plasma half-life. nih.govnih.gov This approach has been used to develop peptide-drug conjugates (PDCs), where a peptide that targets a specific cell type is linked to a therapeutic payload. nih.gov For example, researchers have used PEG-12 linkers to create potent anti-HIV PDCs. nih.gov The defined length and hydrophilic nature of the this compound linker make it a suitable tool for systematically optimizing the properties of such next-generation peptide therapeutics. nih.govnih.gov

Table of Compounds

Compound Name
This compound
BRD4
CRBN
VHL
Poly(beta-amino ester) (PBAE)
Polyethylenimine (PEI)
DNA
Ubiquitin

Improving Solubility and Stability of Peptides

A significant challenge in the clinical application of therapeutic peptides is their inherent low aqueous solubility and susceptibility to enzymatic degradation, leading to a short circulating half-life. bachem.comnih.govnih.gov PEGylation, the covalent attachment of PEG chains, is a widely adopted strategy to overcome these limitations. bachem.comfrontiersin.orglifetein.com.cn The use of a short, flexible linker like this compound can significantly improve the pharmaceutical properties of peptides without introducing excessive steric hindrance that might impede biological activity.

Research has shown that conjugating peptides with PEG linkers leads to a marked improvement in their pharmacokinetic profiles. While specific data for a peptide conjugated solely with this compound is not extensively published, the principles of PEGylation allow for a clear projection of its effects. The covalent attachment of the linker to a model therapeutic peptide would be expected to yield the improvements detailed in the following table.

Table 1: Projected Pharmaceutical Properties of a Model Therapeutic Peptide Before and After Conjugation with this compound This table presents representative data synthesized from established principles of peptide PEGylation to illustrate the expected impact of conjugation. bachem.comfrontiersin.orgnih.govlifetein.com.cn

ParameterUnmodified PeptidePeptide-PEG5-Amine ConjugateRationale for Improvement
Aqueous Solubility (mg/mL)0.2> 5.0The hydrophilic pentaethylene glycol chain increases the overall polarity and water solubility of the peptide conjugate. bachem.com
In Vitro Half-Life (in human serum)~10 minutes~2 hoursThe PEG chain provides a steric shield that protects the peptide backbone from rapid degradation by proteolytic enzymes. lifetein.com.cnpeptide.com
Tendency to AggregateHighLowPEGylation prevents intermolecular interactions between peptide chains, reducing the formation of aggregates. peptide.com
ImmunogenicityModerateReducedThe PEG linker can mask antigenic epitopes on the peptide surface, mitigating the immune response. bachem.comfrontiersin.org

The process involves reacting the terminal amine groups of this compound with available carboxylic acid groups on the peptide, such as the C-terminus or the side chains of aspartic or glutamic acid, to form stable amide bonds. bachem.com This straightforward conjugation chemistry makes this compound an effective linker for enhancing the drug-like properties of promising therapeutic peptides.

Conjugation for Enzyme-Responsive Systems

Enzyme-responsive drug delivery systems are designed to release their therapeutic payload in response to specific enzymes that are overexpressed in pathological tissues, such as tumor microenvironments. rsc.orgnih.gov this compound serves as a critical building block in the synthesis of such systems, particularly in the fabrication of enzyme-degradable hydrogels. nih.govnih.gov

In this application, this compound acts as a homobifunctional crosslinker. Its two amine groups are used to conjugate with the ends of peptide sequences that are specifically designed to be substrates for certain enzymes, such as matrix metalloproteinases (MMPs) or hyaluronidase. nih.govplos.orgsemanticscholar.org MMPs are a family of proteases that are frequently upregulated in cancer and inflammatory conditions, where they remodel the extracellular matrix (ECM). nih.govrsc.org

The synthesis of an MMP-sensitive hydrogel, for example, can involve the reaction of a multi-arm PEG macromer with a bifunctional peptide containing an MMP-cleavable sequence (e.g., -Pro-Leu-Gly-Leu-). This compound can be used to link these components, forming a crosslinked hydrogel network that encapsulates a therapeutic agent. nih.govrsc.org In healthy tissue, where MMP levels are low, the hydrogel remains intact, sequestering the drug. Upon reaching a tumor, the high concentration of MMPs cleaves the specific peptide linkers, leading to the degradation of the hydrogel and the localized release of the encapsulated drug. researchgate.netresearchgate.net This targeted release mechanism enhances therapeutic efficacy while minimizing systemic toxicity. nih.gov

Similarly, systems responsive to hyaluronidase, an enzyme that degrades hyaluronic acid (HA) and is also overexpressed in many tumors, can be constructed. rsc.orgfrontiersin.org In these designs, this compound can be used to link HA components or other structural elements within a nanoparticle, creating a stable drug carrier that disassembles in a hyaluronidase-rich environment to release its cargo. nih.govnih.gov

Table 2: Application of Diamino-PEG Linkers in Enzyme-Responsive Drug Delivery Systems This table summarizes findings from studies using bifunctional PEG linkers, such as this compound, to construct enzyme-responsive systems. nih.govrsc.orgnih.gov

System TypeTarget EnzymeLinker RoleDrug Payload (Example)Outcome
MMP-Sensitive HydrogelMatrix Metalloproteinase-2 (MMP-2)Crosslinks MMP-sensitive peptides with multi-arm PEG to form the hydrogel matrix.DoxorubicinControlled, localized release of Doxorubicin in the tumor microenvironment upon hydrogel degradation by MMP-2. rsc.org
Hyaluronidase-Responsive NanoparticleHyaluronidase (HAase)Links hyaluronic acid (HA) chains or other components to form a stable nanoparticle shell.DoxorubicinTargeted delivery to CD44-expressing cancer cells, followed by HAase-triggered disassembly and drug release. semanticscholar.orgnih.gov
Protease-Sensitive MicellesLegumainConnects a hydrophilic PEG shell to a hydrophobic peptide core via a protease-cleavable linker.Therapeutic Peptide (T4)Stabilizes the peptide during circulation; enzyme-mediated cleavage at the tumor site releases the active peptide. nih.gov

The utility of this compound in these systems stems from its defined length, flexibility, and the robust amide bonds it forms, which ensure the stability of the drug carrier until it reaches the target site.

Advanced Characterization and Analytical Methodologies for Amino Peg5 Amine Conjugates

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the primary structural confirmation of Amino-PEG5-Amine conjugates, verifying the integrity of the polyethylene (B3416737) glycol (PEG) chain and confirming its covalent attachment to the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for PEG Backbone and Terminal Group Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of molecules. In the context of this compound conjugates, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide valuable information regarding the PEG backbone and the confirmation of terminal amine group modification upon conjugation.

¹H NMR is particularly useful for confirming the presence of the characteristic repeating ethylene (B1197577) oxide units (-CH₂CH₂O-) of the PEG backbone, which typically exhibit a prominent signal around 3.6 ppm. The protons on the carbons adjacent to the terminal amine groups will have distinct chemical shifts. Upon successful conjugation, for instance, through the formation of an amide bond with a carboxylic acid, the chemical environment of these protons changes, leading to a predictable shift in their NMR signals. This allows for the confirmation of a successful covalent linkage. One-dimensional ¹H-NMR spectra can sometimes be complex due to overlapping signals, especially in large protein conjugates. mdpi.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC), can be employed to resolve these complexities by correlating proton and carbon signals, providing a more detailed map of the molecular structure. nih.gov

Table 1: Illustrative ¹H NMR Chemical Shifts for this compound and its Conjugate

ProtonsTypical Chemical Shift (ppm) in this compoundTypical Chemical Shift (ppm) in Peptide Conjugate
Internal PEG backbone (-O-CH₂ -CH₂ -O-)~3.6~3.6
Protons adjacent to terminal amine (-CH₂ -NH₂)~2.8-3.0Shifted downfield (e.g., ~3.2-3.4) upon amide bond formation
Protons on carbon adjacent to the linking oxygen (-O-CH₂ -CH₂-NH₂)~3.5Minor shifts may be observed

Note: Specific chemical shifts can vary based on the solvent and the specific structure of the conjugated molecule.

Mass Spectrometry (MS), including MALDI-TOF MS, for Molecular Weight and Conjugation Site Determination

Mass Spectrometry (MS) is a cornerstone analytical technique for the characterization of PEGylated molecules. It provides precise molecular weight information, confirming successful conjugation and determining the degree of PEGylation (the number of PEG chains attached to the molecule).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing large, heterogeneous molecules like PEGylated proteins or peptides. nih.govcovalx.com In a typical analysis, the mass spectrum of the unconjugated molecule is compared to that of the reaction mixture or the purified conjugate. A successful conjugation with this compound (MW ≈ 280.4 Da) will result in a corresponding mass shift in the spectrum. MALDI-TOF MS can resolve the heterogeneity of the PEGylated product, showing a distribution of species corresponding to the native molecule, mono-PEGylated, di-PEGylated, and so on. researchgate.netchromatographyonline.com The mass difference between adjacent peaks in the distribution corresponds to the mass of the PEG monomer unit (44 Da), reflecting the inherent polydispersity of the PEG reagent itself. acs.org

Advanced MS techniques can also pinpoint the specific site of conjugation. By employing "top-down" fragmentation methods within the mass spectrometer, such as in-source decay (ISD) in MALDI-MS, the intact conjugate can be fragmented. nih.gov Analysis of the resulting fragment ions can reveal the exact amino acid residue (e.g., the side chain of a lysine (B10760008) residue) to which the this compound linker has been attached. acs.orgnih.gov

Table 2: Example MALDI-TOF MS Data for a Peptide Before and After PEGylation

SpeciesTheoretical Mass (Da)Observed Mass (m/z)Interpretation
Unconjugated Peptide2500.02500.2Starting material
Mono-PEGylated Peptide2780.42780.6Successful conjugation of one this compound
Di-PEGylated Peptide3060.83061.0Conjugation of two this compound linkers

Chromatographic Methods for Purity and Conjugate Heterogeneity Assessment

Chromatographic techniques are essential for assessing the purity of this compound conjugates and for characterizing the heterogeneity of the product mixture. These methods separate molecules based on their physicochemical properties, such as size, charge, and hydrophobicity.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile tool used extensively for both the analysis and purification of biomolecules. acs.org Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is commonly used to monitor the progress of a PEGylation reaction. nih.gov

During the conjugation process, aliquots can be taken from the reaction mixture at different time points and analyzed by RP-HPLC. The chromatograms will show the peak corresponding to the starting material (e.g., a peptide or protein) decreasing in area over time, while a new, typically earlier-eluting peak corresponding to the more hydrophilic PEGylated conjugate appears and grows. This allows for the optimization of reaction conditions and the determination of reaction completion. Following the reaction, preparative RP-HPLC can be used to purify the desired conjugate from unreacted starting materials, excess PEG reagent, and other impurities. nih.govnih.gov

Table 3: Representative RP-HPLC Data for Monitoring a PEGylation Reaction

CompoundRetention Time (minutes)Peak Area at T=0Peak Area at T=4h
Unconjugated Peptide (more hydrophobic)25.2100%15%
This compound Conjugate (more hydrophilic)21.80%85%

Note: Conditions typically involve a C8 or C18 column with a water/acetonitrile (B52724) gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).

Ion-Exchange Chromatography (IEC) for Charge-Based Separations

Ion-Exchange Chromatography (IEC) separates molecules based on their net surface charge. researchgate.netsepax-tech.com This technique is highly effective for separating PEGylated proteins from their unconjugated counterparts and for resolving species with different degrees of PEGylation. chromatographyonline.com

Table 4: Principle of Separation by Cation-Exchange Chromatography (CEX)

SpeciesNet Positive ChargeInteraction with CEX ResinElution Order
Di-PEGylated ProteinLowestWeakestFirst
Mono-PEGylated ProteinIntermediateIntermediateSecond
Native ProteinHighestStrongestLast

Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Analysis

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical method that separates proteins based on their surface hydrophobicity under non-denaturing conditions. nih.gov It has become the gold-standard technique for characterizing antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody (mAb), often via a linker that includes a PEG component like this compound. researchgate.netamericanpharmaceuticalreview.com

Table 5: Typical HIC Elution Profile for an ADC

ADC SpeciesNumber of Conjugated DrugsRelative HydrophobicityElution Order
DAR 0 (Unconjugated mAb)0LowestFirst
DAR 22LowSecond
DAR 44MediumThird
DAR 66HighFourth
DAR 88HighestLast

Electrophoretic Techniques

Electrophoretic methods are pivotal in the characterization of bioconjugates, offering high-resolution separation based on physicochemical properties like charge and size. For this compound conjugates, these techniques are essential for verifying identity, purity, and stability.

Isoelectric Focusing (IEF) and Capillary Isoelectric Focusing (cIEF) for Charge Heterogeneity

The covalent attachment of a molecule like this compound to a protein or peptide can introduce charge heterogeneity, which is a critical quality attribute to monitor. nih.gov Isoelectric Focusing (IEF) and its capillary-based counterpart, cIEF, are powerful techniques for resolving molecules based on their isoelectric point (pI). creative-biolabs.comnih.gov In these methods, molecules migrate through a pH gradient under an electric field until they reach the pH that corresponds to their pI, at which point their net charge is zero and migration stops. nih.gov This allows for the separation of different charge variants, which may arise from post-translational modifications or the conjugation process itself. creative-biolabs.com

The analysis of PEGylated proteins by cIEF presents unique challenges. The PEG chain can mask the surface charge of the protein and increases its hydrodynamic volume, which may cause charge variants to merge into a single, broad peak, complicating quantification. nih.gov Research has shown that developing a stability-indicating cation-exchange (CEX) HPLC method can be challenging due to this "charge shielding" effect, making buffer composition and pH critical factors for analysis. ymcamerica.com

To overcome these analytical hurdles in electrophoretic techniques, novel matrix formulations have been developed. One study reported that a matrix combining glycine (B1666218) and taurine (B1682933) significantly improved the resolution of charge variants for PEGylated proteins in imaged cIEF (iCIEF). nih.gov The addition of glycine helped separate co-migrating variants, but could cause baseline interference; this issue was resolved by adding taurine, which competes with glycine for binding to the capillary wall, thereby reducing the interference and allowing for precise quantification. frontiersin.org This advancement enables the analysis of PEGylated proteins in their conjugated state, which is more representative of the changes induced by the PEGylation and purification processes. nih.gov

Table 1: Challenges and Methodological Solutions in cIEF for PEGylated Conjugates

Challenge in cIEF AnalysisMethodological SolutionResearch Finding
Charge Masking Optimization of mobile phase/buffer composition.Using a specific buffer pH can counteract the charge shielding effect of the PEG chain, allowing for better interaction with the stationary phase or separation matrix. ymcamerica.com
Peak Broadening Use of novel sample matrix additives.A matrix containing a combination of glycine and taurine was found to significantly improve the resolution of charge variants. nih.gov
Baseline Interference Introduction of competing zwitterionic compounds.Taurine was added to the glycine-containing matrix to reduce baseline interference, enabling more accurate integration and quantification of variants. frontiersin.org
Incomplete Focusing Extended focusing time.For complex conjugates like antibody-drug conjugates (ADCs) with PEG linkers, a longer isoelectric focusing time may be necessary to achieve optimal separation compared to the unconjugated antibody. nih.gov

Techniques for Evaluating PEGylation Efficiency and Extent

Evaluating the efficiency of the PEGylation reaction and determining the extent of PEGylation (i.e., the average number of PEG molecules attached to each protein or peptide) are critical steps in the development of a bioconjugate. Several analytical techniques are employed for this purpose, often in combination, to build a comprehensive profile of the conjugate. nih.gov

High-Performance Liquid Chromatography (HPLC) methods are frequently used. nih.gov

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. canterbury.ac.nz Since PEGylation increases the size of a molecule, SEC can effectively separate PEGylated conjugates from the unreacted protein and also resolve species with different numbers of attached PEG chains (e.g., mono-PEGylated vs. di-PEGylated). nih.govcanterbury.ac.nz

Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on hydrophobicity. It can be used to quantify the remaining unreacted PEGylation reagent and separate different PEGylated species. nih.gov Combining SEC and RP-HPLC in a two-dimensional liquid chromatography (2D-LC) setup allows for the analysis of high-molecular-weight PEGylated proteins and low-molecular-weight reagents from a single injection. chromatographyonline.comthermofisher.com

Mass Spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a primary tool for determining the precise molecular weight of the conjugate. nih.govcanterbury.ac.nz By comparing the mass of the native protein to the PEGylated product, the number of attached PEG units can be accurately calculated. canterbury.ac.nz

Nuclear Magnetic Resonance (NMR) spectroscopy offers a quantitative method for determining the degree of PEGylation. nih.gov A 1H NMR approach can be used to calculate the average number of methoxy (B1213986) poly(ethylene glycol) chains attached to a protein by comparing the integral of the PEG methylene (B1212753) proton signals with that of specific protein proton signals. nih.gov

Table 2: Comparison of Analytical Techniques for PEGylation Efficiency

TechniquePrincipleInformation ObtainedKey Considerations
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume. canterbury.ac.nzSeparation of unreacted protein, mono/multi-PEGylated species, and aggregates. nih.govcanterbury.ac.nzThe large size of PEG can lead to an overestimation of molecular weight if based solely on elution time. canterbury.ac.nz
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. nih.govQuantification of unreacted PEG and separation of PEGylated isoforms. nih.govchromatographyonline.comRequires optimization for each specific conjugate; detection of PEG reagents can be difficult due to lack of a chromophore. nih.govchromatographyonline.com
Mass Spectrometry (MALDI-TOF MS) Measurement of mass-to-charge ratio. canterbury.ac.nzPrecise molecular weight of conjugates and determination of the degree of PEGylation. nih.govcanterbury.ac.nzConsidered a method of choice for determining the extent of PEGylation. canterbury.ac.nz
Nuclear Magnetic Resonance (NMR) Analysis of nuclear spin properties in a magnetic field. nih.govQuantitative determination of the degree of PEGylation. nih.govProvides a direct, quantitative measure but may require higher sample concentrations. nih.gov

Methods for Assessing Conjugate Stability in Biological Media

The stability of a PEGylated conjugate in a biological environment is a key predictor of its potential in vivo performance. The covalent attachment of PEG is known to enhance stability by providing a protective shield against proteolytic enzymes. nih.govnih.gov Assessing this stability requires robust analytical methods that can monitor the integrity of the conjugate over time when exposed to biological fluids.

Serum and Plasma Stability Studies

Serum and plasma stability assays are performed to evaluate the susceptibility of a conjugate to degradation by proteases and other enzymes present in the blood. mdpi.comnih.gov These studies typically involve incubating the conjugate (e.g., one formed with this compound) in fresh human or animal serum or plasma at physiological temperature (37 °C) for a set period. mdpi.comresearchgate.net Aliquots are taken at various time points, and the reaction is quenched, often by adding an organic solvent like acetonitrile or an acid to precipitate the plasma proteins. nih.gov

The amount of intact conjugate remaining is then quantified, most commonly using RP-HPLC with UV or MS detection. mdpi.comresearchgate.net The peak area of the intact conjugate at each time point is compared to the initial (time zero) peak area to determine the rate and extent of degradation. nih.gov

A study investigating the stability of peptide analogues PEGylated with different lengths of PEG, including a PEG5 variant, revealed interesting findings. mdpi.com In rat serum, all PEGylated peptides showed better stability than the native peptide, with a longer PEG20 chain providing the most stability. mdpi.com However, in human plasma, the opposite trend was observed; peptides with shorter PEG chains, specifically PEG2 and PEG5, were more resistant to degradation than those with longer chains. mdpi.com For instance, a peptide with a PEG5 acetyl linkage was over 80% intact after 24 hours in human plasma, whereas the same peptide with a longer PEG20 chain showed significantly lower stability under the same conditions. mdpi.com This highlights that stability can be species-dependent and that shorter linkers like this compound can confer substantial stability in human plasma. mdpi.com

Table 3: Stability of A20FMDV2 Peptide Analogues with Different PEG Linkers in Biological Media

PEG MoietyLinkage Type% Intact in Rat Serum (24h)% Intact in Human Plasma (24h)
PEG5 Acetyl~40%>80%
PEG5 Propionyl~55%~65%
PEG8 Acetyl>70%~40%
PEG20 Acetyl>80%<20%
(Data derived from findings reported on A20FMDV2 peptide analogues). mdpi.com

Immunological Considerations and Biocompatibility Research

PEG Immunogenicity and Anti-PEG Antibody Formation

For many years, PEG was considered non-immunogenic and was widely used to modify therapeutic agents to prolong their circulation time and improve efficacy. nih.gov This "stealth" effect is achieved as the hydrophilic PEG chains create a hydrated shield around the conjugated molecule, reducing enzymatic degradation and recognition by the immune system. youtube.comyoutube.com However, a growing body of evidence demonstrates that PEG itself can elicit an immune response, leading to the formation of anti-PEG antibodies (Abs). nih.govjst.go.jp

Research has identified both pre-existing and treatment-induced anti-PEG antibodies in humans. acs.orgfrontiersin.org Pre-existing antibodies, found in individuals never treated with PEGylated drugs, are thought to result from environmental exposure to PEG in cosmetics, foods, and other products. frontiersin.org These antibodies are primarily of the immunoglobulin G (IgG) class. nih.gov Following administration of a PEGylated therapeutic, the body can mount a robust immune response, typically characterized by the production of anti-PEG immunoglobulin M (IgM) antibodies. nih.govjst.go.jp This response can lead to the "accelerated blood clearance" (ABC) phenomenon, where subsequent doses of the PEGylated drug are rapidly cleared from circulation, reducing therapeutic efficacy. nih.gov

The formation of immune complexes between the PEGylated compound and anti-PEG antibodies can also activate the complement system, a part of the innate immune system. acs.orgnih.gov This activation can contribute to adverse reactions and further enhance clearance. nih.gov While PEG itself is considered a weak immunogen, its conjugation to larger molecules like proteins or nanoparticles can enhance its immunogenicity, a characteristic of haptens. jst.go.jptandfonline.com

Attribute Anti-PEG IgM Anti-PEG IgG
Typical Induction Induced by treatment with PEGylated therapeutics. nih.govjst.go.jpCan be pre-existing in treatment-naïve individuals or induced. nih.govfrontiersin.org
Response Time Typically a robust but short-lived primary response. nih.govRepresents a long-term, memory response. nih.govtandfonline.com
Binding Sites Higher number of binding sites (pentameric structure). tandfonline.comFewer binding sites (monomeric structure). tandfonline.com
Role in ABC Considered more potent in inducing Accelerated Blood Clearance (ABC). tandfonline.comAlso contributes to ABC, but may require higher concentrations than IgM. tandfonline.com

This table summarizes the general characteristics of the two main classes of anti-PEG antibodies based on current research findings.

Strategies to Mitigate Immunogenic Responses

The molecular weight (MW) and surface density of PEG chains on a conjugate are critical factors influencing its interaction with the immune system. nih.gov The conformation of PEG chains on a surface can be described as being in a "mushroom" or "brush" state. At low surface densities, individual PEG chains are more spread out and adopt a mushroom-like conformation. As the density increases, the chains become more crowded and are forced into a more extended, brush-like conformation, which can form a thicker protective barrier. nih.gov

Chain Length (Molecular Weight): Longer PEG chains (e.g., >20 kDa) are generally thought to provide a better "stealth" effect, more effectively shielding the core molecule from immune cells and opsonins. nih.gov They can reduce uptake by macrophages and the reticuloendothelial system (RES). dovepress.com However, the optimal length can be context-dependent. For instance, one study on nanoparticle vaccines found that an intermediate chain length (PEG-3000) was optimal for antibody-receptor interactions. researchgate.net For a short linker like Amino-PEG5-Amine, its individual contribution to forming a dense shield is minimal. Its impact on immunogenicity would depend on how it is used—for example, the number of linkers attached and the nature of the molecule being conjugated.

Surface Density: Higher PEG surface density generally correlates with reduced protein adsorption and decreased uptake by macrophage cells, leading to longer circulation times. dovepress.commdpi.com Studies have shown a linear correlation between PEG surface density and the area under the plasma concentration-time curve (AUC), a measure of drug exposure. dovepress.com Optimizing density is crucial, as too low a density may not provide adequate shielding, while an excessively high density could potentially interfere with the function of a targeted therapeutic. nih.gov

Site-Specific Conjugation: Attaching PEG to specific sites on a protein, away from its active or binding sites, is a key strategy. youtube.com This minimizes the risk of inactivating the protein and can prevent the creation of new, unintended epitopes that might be recognized by the immune system. youtube.com Bifunctional linkers such as this compound are well-suited for this approach, enabling precise, controlled attachment between two molecular components. axispharm.com

Branched vs. Linear PEG: Branched PEG structures can offer enhanced immune shielding compared to linear PEGs of the same total molecular weight. youtube.comtandfonline.com The branched structure creates a larger hydrodynamic volume, which is more effective at masking the underlying molecule. tandfonline.com

Polymer Architecture: Researchers are exploring alternatives to traditional PEG, such as neutral helical polypeptides, which have shown potentially lower immunogenicity in some studies. nih.gov Modifying the terminal groups of PEG has also been investigated as a way to reduce recognition by anti-PEG antibodies. tandfonline.com

Mitigation Strategy Mechanism of Action Relevance to this compound
Optimize Chain Length Longer chains provide better steric hindrance and shielding from immune recognition. nih.govdovepress.comAs a short (n=5) linker, its primary role is not shielding but spacing; the overall conjugate properties are key.
Increase Surface Density A dense "brush" of PEG chains creates a more effective barrier against opsonization and macrophage uptake. nih.govdovepress.comThe density of the final conjugate, not the individual linker, would determine the immunogenic outcome.
Site-Specific Conjugation Prevents masking of active sites and avoids creation of new immunogenic epitopes. youtube.comyoutube.comThe bifunctional nature of this compound is ideal for precise, site-specific linker chemistry. axispharm.com
Use Branched PEG Provides a larger hydrodynamic radius for a given molecular weight, enhancing immune shielding. youtube.comtandfonline.comNot directly applicable, as this compound is a short, linear PEG derivative.

This table outlines key strategies for reducing the immunogenicity of PEGylated constructs and their relevance to a short PEG linker.

Influence of PEGylation on Clearance Mechanisms

PEGylation fundamentally alters how a molecule is processed and cleared from the body. The primary mechanism is a significant reduction in renal clearance. nih.govresearchgate.net By increasing the hydrodynamic size of the conjugated molecule, PEGylation raises its effective molecular weight above the threshold for glomerular filtration in the kidneys. acs.org This effect is a major contributor to the extended plasma half-life of many PEGylated drugs. tandfonline.com

Furthermore, the hydrophilic shield created by PEG reduces opsonization (the process of tagging particles for phagocytosis) and subsequent uptake by the mononuclear phagocyte system (MPS) or reticuloendothelial system (RES), primarily in the liver and spleen. nih.govnih.gov This evasion of phagocytic clearance also contributes to prolonged circulation. tandfonline.com

However, as mentioned previously, the presence of anti-PEG antibodies can dramatically reverse this effect. The ABC phenomenon, mediated by anti-PEG IgM and IgG, leads to the rapid uptake of PEGylated entities by macrophages (especially Kupffer cells in the liver), resulting in their swift elimination from the bloodstream. acs.orgfrontiersin.org This immune-mediated clearance pathway can severely compromise the therapeutic benefit of subsequent administrations of a PEGylated drug. nih.gov While this phenomenon has been extensively studied with high-molecular-weight PEGs, the immunogenic potential of conjugates made with short linkers like this compound would depend on the final structure's size, multivalency, and the nature of the attached molecule.

Biodegradability Studies of PEGylated Constructs

The biodegradability of PEG is a subject of ongoing study. Under most biological conditions, the ether backbone of PEG is resistant to hydrolytic and enzymatic degradation, and it is often considered non-biodegradable. researchgate.nettu-dresden.de However, degradation can occur through an oxidative mechanism, which may be mediated by enzymes or reactive oxygen species under certain physiological or pathophysiological conditions. tu-dresden.de This oxidative process leads to chain scission, breaking the polymer into smaller fragments. researchgate.net

The primary route of elimination for unmetabolized PEG is dependent on its molecular weight. nih.gov

Low MW PEGs (< 30 kDa): Typically excreted from the body via the kidneys. nih.gov

High MW PEGs (> 20 kDa): Primarily eliminated through the feces. nih.gov

Future Directions and Emerging Research Areas

Rational Design of Next-Generation Amino-PEG5-Amine Conjugates

The rational design of drug conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is a key area of development where linkers like this compound are critical. nih.govnih.gov Historically, linkers were seen as passive spacers, but it is now clear that their chemical structure, length, and flexibility play a pivotal role in the efficacy and pharmacokinetic properties of the entire conjugate. nih.govnih.gov The field is moving away from a trial-and-error approach to a more informed, rational design strategy. nih.govresearchgate.net

The length of the PEG linker is a particularly important parameter. For PROTACs, which are heterobifunctional molecules that bring a target protein and an E3 ligase into proximity, the linker's length and flexibility are crucial for the stable formation of the ternary complex. nih.gov While flexible PEG linkers can provide the necessary conformational adaptability for optimal complex formation, the specific length can dramatically affect degradation potency. nih.gov Studies on similar short PEG linkers have shown that even minor changes in the number of PEG units can significantly impact the binding affinity and pharmacokinetic properties of the conjugate. nih.govnih.gov For instance, research on BTK degraders found that PROTACs with linkers shorter than four PEG units had impaired binding affinity compared to those with longer linkers. nih.gov Conversely, other studies have reported potent PROTACs with very short linkers, highlighting that the optimal length is target-dependent. nih.gov The composition also matters; replacing an alkyl chain with PEG units can alter a PROTAC's activity, suggesting that the incorporation of oxygen atoms influences its biological function. nih.gov

In the context of ADCs and other targeted therapies, the linker length can affect targeting ability, cellular uptake, and in vivo distribution. nih.govmdpi.com Research on folate-linked liposomes demonstrated that as the PEG-linker length increased, the targeting ability was enhanced. nih.gov However, other studies have found that shorter PEG linkers can lead to stronger interactions with certain cell types, like dendritic cells. mdpi.com A study on trastuzumab for immuno-PET imaging surprisingly found that a short PEG₈ linker led to faster blood clearance while maintaining tumor uptake, resulting in higher-contrast images. rsc.org This underscores the complex and sometimes counterintuitive effects of linker length, necessitating careful optimization for each specific application.

The future of conjugate design with this compound involves leveraging these insights to fine-tune the properties of therapeutic and diagnostic agents. The goal is to create "functional linkers" that do more than just connect two moieties, potentially by incorporating elements that improve solubility, modulate pharmacokinetics, or respond to specific physiological cues. nih.gov

Table 1: Influence of Short PEG Linker Length on Conjugate Properties

Conjugate Type Key Finding Reference
68Ga-NOTA-Bombesin (Imaging Agent) Increasing PEG units from 2 to 6 had only a minor influence on biodistribution but did slightly increase hydrophilicity. nih.gov nih.gov
Folate-Liposomes (Drug Delivery) Increasing PEG-linker length enhanced the targeting ability and PEGylation effect under in vivo conditions. nih.gov nih.gov
Antibody-Nanocarriers (Targeted Delivery) A shorter PEG linker (0.65 kDa) resulted in higher uptake in DC2.4 cells, while a longer one (5 kDa) was better for targeting primary dendritic cells. mdpi.com mdpi.com
Trastuzumab-PET Agent A short PEG₈ linker accelerated blood clearance compared to a non-PEGylated version, improving imaging contrast. rsc.org rsc.org
Vancomycin Conjugates Slight modifications in linker moiety and PEGylation length significantly influenced both antimicrobial activity and pharmacokinetic behavior. mdpi.com mdpi.com
BRD4 PROTACs Linker length and composition were probed, showing that "click chemistry" using azide (B81097)/alkyne-PEG linkers is valuable for optimizing PROTAC libraries. nih.gov nih.gov

Integration with Advanced Polymer Chemistry and Self-Assembly Research

This compound is increasingly being integrated into advanced polymer chemistry and self-assembly research to create novel biomaterials with tailored properties. Its bifunctional amine groups allow it to act as a crosslinker or as a bridge between different molecular components, enabling the construction of complex architectures like hydrogels and self-assembling peptide (SAP) systems. nih.govnih.govnih.gov

In the realm of self-assembling peptides, PEGylation is a known strategy to improve solubility, stability, and biocompatibility, while reducing cytotoxicity. nih.gov The conjugation of short PEG segments, such as diethylene glycol, to peptides has been shown to modulate the self-assembly process, leading to more uniform and aligned nanostructures with higher β-sheet content. nih.gov this compound can be used to link two peptide sequences, potentially initiating or directing their self-assembly into nanofibers, nanotubes, or other ordered structures. mdpi.com These self-assembled systems are being explored as advanced drug delivery vehicles that can enhance the therapeutic efficacy of hydrophobic drugs by improving their stabilization in aqueous solutions. nih.govmdpi.com

A particularly innovative approach involves creating hydrogels with dual networks. nih.gov In these systems, the first network is formed by the self-assembly of peptides into β-sheet-rich fibers, and the second is a covalently crosslinked network formed by reacting the peptide's amine groups (e.g., from lysine (B10760008) residues) with a multi-arm PEG. nih.gov this compound is an ideal candidate for such applications, capable of linking peptide chains to form robust, fibrous hydrogels suitable for biomedical use. nih.gov This method overcomes a significant drawback of many functional SAPs, which often cannot form hydrogels strong enough for biological applications on their own. nih.gov

Furthermore, the amine groups of this compound can be reacted with other compounds, like genipin (B1671432) (a natural crosslinker), to form injectable hydrogels for tissue engineering. nih.govnih.govresearchgate.net The resulting hydrogels are biodegradable and their mechanical properties, gelation time, and swelling behavior can be tailored by adjusting the crosslinking density. nih.govnih.gov These materials serve as promising scaffolds that can act as cell carriers or delivery systems in regenerative medicine. nih.govnih.govresearchgate.net

Exploration of Novel Therapeutic and Diagnostic Modalities

The unique properties of this compound make it a valuable tool in the exploration of novel therapeutic and diagnostic platforms, particularly in the fields of nanomedicine and stimuli-responsive systems. rsc.orgmdpi.com Its ability to act as a hydrophilic, biocompatible linker enables the surface functionalization of nanoparticles for enhanced performance in both therapy and diagnostics (theranostics).

For instance, gold nanoparticles (AuNPs) are being investigated for applications in photothermal therapy (PTT) and as contrast agents for X-ray/computed tomography (CT) imaging. rsc.org The surface of these nanoparticles can be decorated with amine-terminated PEGs like this compound. rsc.orgnanopartz.com This PEGylation process imparts stability, improves dispersibility, and reduces cytotoxicity. rsc.org The terminal amine groups can provide a positive surface charge, which has been shown to enhance cellular uptake compared to neutral or negatively charged nanoparticles, leading to superior therapeutic efficacy. rsc.org Furthermore, these amine groups serve as handles for the covalent attachment of targeting ligands (e.g., antibodies) or additional therapeutic agents, enabling the creation of multifunctional theranostic platforms. nih.govresearchgate.net Studies have shown that PEG-functionalized magnetic nanoparticles can serve as effective MRI contrast agents and targeted drug delivery systems. nih.govresearchgate.net

Another emerging area is the development of stimuli-responsive hydrogels for controlled drug release. mdpi.com The bifunctional nature of this compound allows it to be used as a crosslinker in the synthesis of hydrogel networks. By incorporating stimuli-responsive elements into the polymer backbone or as the crosslinking agent itself, hydrogels can be designed to release an encapsulated drug in response to specific triggers like light or changes in pH. mdpi.com For example, researchers have functionalized four-arm, amine-terminated PEG with light-sensitive azobenzoic acid to create a hydrogel that enhances the release of a fluorescent dye upon UV light irradiation. mdpi.com While this example uses a multi-arm PEG, the principle of using amine-terminated PEGs as a foundational component for creating responsive materials is directly applicable.

Table 2: Applications of Amino-PEG Linkers in Novel Modalities

Modality System Description Key Role of Amino-PEG Reference(s)
Theranostics Gold nanostars (GNSs) for PTT and X-ray/CT imaging. Amine-terminated PEG provides a positive charge for enhanced cellular uptake and serves as a conjugation point. rsc.org
Drug Delivery & MRI PEG-functionalized magnetic nanoparticles (MNPs). Forms a stable, water-dispersible coating on the MNP core and allows for antibody conjugation via its terminal functional group. nih.govresearchgate.net
Controlled Release Light-responsive PEG hydrogel. Amine-terminated PEG is functionalized with a light-sensitive crosslinker (azobenzoic acid) to create a stimuli-responsive network. mdpi.com
Targeted Gene Delivery PEGylated polymer nanoparticles for siRNA delivery. PEGylation increases the efficiency of gene penetration, improves stability, and enhances endosomal escape. technologynetworks.com

Computational Modeling and Simulation for Predictive Design

The complexity of biomolecular interactions has spurred the use of computational modeling and molecular dynamics (MD) simulations to predict the behavior of PEGylated molecules, including those conjugated with this compound. nih.gov These in silico methods provide crucial insights into the conformation, dynamics, and binding affinities of complex systems, facilitating a more rational and predictive approach to design, moving beyond laborious experimental screening. nih.govbiorxiv.org

Molecular simulations are now powerful enough to model large, complex systems like PEGylated nanoparticles and their interactions with biological components such as proteins and lipid membranes. nih.gov Simulations have revealed how PEGylation influences the conformation of drug carriers and modulates the efficiency of drug delivery and release. nih.gov For linkers like this compound in PROTACs, computational methods are essential for understanding the structure and dynamics of the ternary complex. nih.govbiorxiv.org Predictive models can help optimize linker length and composition to ensure the proper spatial orientation between the target protein and the E3 ligase, which is critical for degradation efficiency. nih.gov

Recent advancements include the development of comprehensive computational toolkits that integrate structural modeling, MD, and machine learning to predict the efficacy of molecular glues and other degraders. biorxiv.org These tools can accurately model the structural ensemble of ternary complexes, predict their thermodynamic stability, and evaluate downstream effects, providing a multi-criteria approach to rational design. biorxiv.org Similarly, predictive models are being developed to anticipate the clinical response of patients to PEGylated drugs. For example, models based on clinical data have been established to predict which patients with chronic hepatitis B are likely to achieve a functional cure with PEGylated interferon-α therapy. nih.govnih.gov

Expanding Applications in Materials Science for Biomedical Devices

In the field of materials science, this compound and similar bifunctional PEGs are being used to enhance the performance of biomedical devices, primarily through surface modification and the fabrication of advanced biomaterials like hydrogels. nih.govnih.govbiochempeg.com The primary goal is to improve the biocompatibility of materials that come into contact with biological tissues and fluids.

Surface modification with PEG, or PEGylation, is a well-documented technique for creating anti-fouling surfaces that resist the non-specific adsorption of proteins. biochempeg.comnih.gov Protein adsorption is often the initial step that leads to adverse reactions such as blood coagulation or inflammatory responses. nih.gov The bifunctional amine groups of this compound allow it to be covalently grafted onto the surfaces of materials like polydimethylsiloxane (B3030410) (PDMS), a common material in microfluidics, or metal implants. biochempeg.comnih.gov This process creates a dense, hydrophilic layer of PEG chains that sterically hinders the approach of proteins and cells. Studies on PDMS microchannels have shown that PEG-grafted surfaces exhibit significantly reduced fibrinogen adsorption and platelet adhesion, which is critical for long-term hemocompatibility. nih.govumich.edu This modification can increase the functional lifetime of blood-contacting devices by more than 16-fold. nih.gov The introduction of PEG chains via diamino-PEGs can also dramatically improve the hydrophilicity of polymers, as shown by a decrease in water contact angle from 90° to 52° for a modified poly(amide-imide) polymer. mdpi.com

Beyond surface coatings, this compound serves as an effective crosslinking agent for creating hydrogels for tissue engineering. nih.govnih.govpurdue.edu These 3D polymer networks are structurally similar to the natural extracellular matrix and can be designed to be biodegradable. nih.govuzh.ch By crosslinking multi-arm PEGs or other polymers via its two amine terminals, hydrogels with tunable mechanical properties and degradation rates can be fabricated. nih.govpurdue.eduresearchgate.net These scaffolds provide a supportive environment for cell encapsulation, proliferation, and tissue regeneration, making them highly valuable for applications in regenerative medicine. nih.govnih.govresearchgate.net

Table 3: Impact of Amino-PEG Surface Modification on Biomedical Materials

Material Modification Method Key Improvement Reference(s)
PDMS Microchannels Oxygen plasma pretreatment followed by PEG grafting. Reduced fibrinogen adsorption and >50-fold decrease in platelet adhesion; extended hemocompatibility. nih.govumich.edu
Poly(amide-imide) Polymer Copolymerization with H₂N-PEG-NH₂. Improved hydrophilicity (contact angle dropped from 90° to 52°); excellent biocompatibility. mdpi.com
General Surfaces (PDMS, PC) Grafting with PEG-Diacrylate (PEG-DA) tied by an APTES layer. Reduced albumin adsorption by 66% on PDMS compared to unmodified surface. biochempeg.com
General Implants PEG/PEO coatings. Studied extensively as anti-fouling coatings to reduce protein adsorption on surfaces in contact with blood. nih.gov

Q & A

Q. What are the recommended methods for synthesizing and purifying Amino-PEG5-Amine to ensure high yield and purity?

this compound synthesis typically involves stepwise PEGylation of amine precursors. Key steps include:

  • Controlled reaction stoichiometry : Use molar ratios of 1:1.2 (amine:PEG derivative) to minimize di-adduct formation .
  • Purification : Size-exclusion chromatography (SEC) or dialysis (MWCO 1 kDa) to remove unreacted monomers. Purity can be validated via HPLC (>95% by area under the curve) .
  • Quality control : Confirm terminal amine availability using TNBS assay or NMR (δ 2.7–3.1 ppm for -NH2 protons) .

Q. How should researchers characterize the structural integrity and molecular weight of this compound post-synthesis?

  • Mass spectrometry (MS) : MALDI-TOF or ESI-MS to verify molecular weight (expected ~308 Da for PEG5 core + 2 amine groups).
  • FT-IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C PEG backbone) confirm functional groups .
  • NMR (¹H/¹³C) : Assign peaks for ethylene oxide units (δ 3.6–3.8 ppm) and terminal amines .

Q. What are the critical storage conditions to maintain the stability of this compound in laboratory settings?

  • Temperature : Store at –20°C under inert gas (argon) to prevent oxidation.
  • Solvent : Lyophilize and reconstitute in anhydrous DMSO or chloroform to avoid hydrolysis.
  • Monitoring : Regular pH checks (stable at 6.5–7.5) and SEC analysis every 3 months to detect degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound as a crosslinker in protein conjugation studies to minimize undesired aggregation?

  • Variables to test :
  • pH : Optimize between 7.5–8.5 (balances amine reactivity and protein stability).
  • Molar ratio : Start with 5:1 (crosslinker:protein) and adjust based on SDS-PAGE analysis .
  • Temperature : Conduct reactions at 4°C for heat-sensitive proteins.
    • Analytical validation : Use SEC-MALS (multi-angle light scattering) to monitor aggregate formation and dynamic light scattering (DLS) for size distribution .

Q. What analytical approaches are recommended to resolve contradictory solubility data of this compound in different solvent systems reported across studies?

  • Systematic testing :
SolventConcentration (mg/mL)Temperature (°C)Method (e.g., turbidimetry)
Water50–10025Light scattering at 600 nm
DMSO>20025Visual inspection
  • Contradiction analysis : Compare solvent polarity indices and PEG hydration dynamics. Use Hansen solubility parameters to rationalize discrepancies .

Q. In designing experiments to assess the biocompatibility of this compound conjugates, what control groups and validation methods are essential?

  • Control groups :
  • Free PEG5-amine (to isolate linker toxicity).
  • Unconjugated protein (to assess conjugation-specific effects).
    • Validation :
  • In vitro: MTT assay for cytotoxicity (IC50 thresholds).
  • In vivo: Histopathological analysis of clearance organs (liver, kidneys) .
    • Ethical considerations : Adhere to FINER criteria (feasibility, novelty, ethics) for study design .

Methodological Frameworks for Data Interpretation

Q. How can the PICO framework be adapted to structure research questions about this compound’s application in drug delivery systems?

  • Population (P) : Target biomolecule (e.g., siRNA, antibody).
  • Intervention (I) : Conjugation with this compound.
  • Comparison (C) : Alternative linkers (e.g., NHS-PEG4-Maleimide).
  • Outcome (O) : Serum stability (% intact conjugate after 24h) .

Q. What strategies address reproducibility challenges in cross-study comparisons of this compound’s chelation properties?

  • Standardized protocols : Document buffer composition (e.g., 10 mM HEPES, pH 7.4) and metal ion concentrations.
  • Data reporting : Include raw ITC (isothermal titration calorimetry) thermograms and binding constants (Kd) with error margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-PEG5-amine
Reactant of Route 2
Reactant of Route 2
Amino-PEG5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.